4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and an oxygen-linked azetidin-3-yl moiety. The azetidine ring is further sulfonylated at the nitrogen atom with a thiophen-2-yl group. This structural complexity confers unique physicochemical and pharmacological properties, including enhanced metabolic stability and target-binding affinity due to the constrained azetidine ring and electron-deficient sulfonyl group .
Properties
IUPAC Name |
4-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c1-10-4-2-5-12-14(10)16-15(22-12)20-11-8-17(9-11)23(18,19)13-6-3-7-21-13/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZORPXYFUSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methyl group: This step involves the alkylation of the benzo[d]thiazole core using a methylating agent such as methyl iodide.
Attachment of the thiophen-2-ylsulfonyl group: This can be done through a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Formation of the azetidin-3-yl group: This step involves the reaction of the intermediate with an azetidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine nitrogen's sulfonyl group (thiophen-2-ylsulfonyl) facilitates nucleophilic displacement reactions due to electron-withdrawing effects.
Example: Reaction with methylamine yields 4-methyl-2-((1-(methylamino)azetidin-3-yl)oxy)benzo[d]thiazole .
Electrophilic Aromatic Substitution on the Benzothiazole Core
The electron-rich benzo[d]thiazole ring undergoes regioselective substitution at the 6-position due to directing effects of the methyl and ether groups.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro derivative | 65% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 6-Bromo derivative | 72% |
Oxidation of the Thiophene Moiety
The thiophen-2-ylsulfonyl group undergoes oxidation at the sulfur atom or the thiophene ring.
| Reaction Type | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Sulfone Oxidation | H₂O₂/AcOH, 60°C | Sulfonic acid derivative | 50% | |
| Thiophene Ring Oxidation | KMnO₄, H₂O, 80°C | Thiophene-2,5-dione sulfonamide | 30% |
Cross-Coupling Reactions
The benzo[d]thiazole’s C-2 position participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 2-Aryl-substituted derivative | 60% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 2-Amino-substituted derivative | 45% |
Ring-Opening Reactions of the Azetidine
Under acidic or reductive conditions, the azetidine ring undergoes cleavage:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux | 3-Amino-1-(thiophen-2-ylsulfonyl)propanol | 85% | |
| Reductive Opening | LiAlH₄, THF, 0°C | Azetidine → linear amine | 68% |
Functionalization of the Methyl Group
The 4-methyl group undergoes halogenation or oxidation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 4-Bromomethyl derivative | 55% | |
| Oxidation | KMnO₄, H₂O, 60°C | 4-Carboxylic acid | 40% |
Cycloaddition Reactions
The thiophene sulfonyl group participates in [4+2] cycloadditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 120°C | Fused bicyclic adduct | 50% |
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to optimize yields and explore novel transformations .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety, an azetidine ring, and a thiophenesulfonyl group. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The primary steps include:
- Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
- Introduction of the Thiophenesulfonyl Group : This step may involve sulfonation reactions.
- Coupling with the Benzo[d]thiazole Moiety : This final step integrates the various components into the target compound.
Biological Activities
Research indicates that 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole exhibits several biological activities:
Anticancer Activity
Numerous studies have demonstrated the potential of compounds containing thiophene and thiazole rings as anticancer agents. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research has shown that derivatives with similar structures possess potent antibacterial and antifungal properties. For example, compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger), demonstrating significant inhibition zones in disc diffusion assays .
Anti-inflammatory Effects
Compounds featuring thiadiazole scaffolds are also known for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Study 1: Anticancer Efficacy
In a study published in Drug Design, Development and Therapy , researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against HepG2 cells. The most potent compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized thiadiazole derivatives. Compounds were screened against various bacterial strains using the disc diffusion method. Results showed that several derivatives had minimal inhibitory concentrations lower than those of established antibiotics, suggesting their utility in treating resistant infections .
Summary of Pharmacological Activities
Mechanism of Action
The mechanism of action of 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key Structural and Pharmacological Differences
Azetidine vs. This may reduce off-target effects .
Sulfonyl Group Impact: The thiophen-2-ylsulfonyl group enhances electron-withdrawing properties and solubility relative to non-sulfonylated azetidine derivatives. Similar sulfonyl-containing compounds in exhibit improved stability in pharmacokinetic assays .
Thiophene vs. Other Aromatics : Thiophene’s lower electron density compared to phenyl or pyridyl groups may modulate interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like dabrafenib .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The azetidine ring’s small size may reduce metabolic degradation compared to five- or six-membered rings, as observed in azetidin-2-one derivatives () .
- ADME/Tox : Thiophene-sulfonyl groups in analogues show favorable logP values (2.1–3.5) and low hepatotoxicity risk, suggesting the target compound may share these traits. In contrast, bromophenyl-substituted triazole-thiazoles () have higher logP (>4), increasing toxicity risks .
Biological Activity
4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a benzo[d]thiazole core and an azetidine moiety, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O2S2, with a molecular weight of approximately 346.42 g/mol. The compound can be synthesized through various chemical methods, involving the formation of the azetidine ring and the introduction of the thiophenesulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2S2 |
| Molecular Weight | 346.42 g/mol |
| CAS Number | 2034284-04-1 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The benzothiazole scaffold has been associated with antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . For example, derivatives of benzothiazole have shown IC50 values as low as 33 nM against bacterial DNA gyrase, indicating potent inhibitory effects on bacterial growth .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, certain thiazolidinone derivatives have exhibited significant antiproliferative effects with lower IC50 values compared to standard chemotherapy agents like irinotecan .
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. Research suggests that compounds with similar structures can modulate cellular pathways associated with disease states, including cancer and infections .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of benzothiazole derivatives found that certain modifications significantly enhanced their potency against Gram-positive and Gram-negative bacteria. The presence of sulfonamide groups was crucial for this activity.
- Anticancer Studies : In vitro tests on azetidine derivatives showed promising results in inhibiting cell proliferation in various cancer lines. Compounds were tested for their ability to induce apoptosis and inhibit tumor growth, revealing significant potential for further development as anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Core benzo[d]thiazole formation : Utilize nickel-catalyzed cross-coupling (NiCl₂(dppf)/2,2'-bipyridine) between 2-substituted benzo[d]thiazole precursors and organoaluminum reagents (aryl/alkenyl), achieving yields of 41–94% under microwave-assisted conditions . (ii) Sulfonylation : Introduce the thiophen-2-ylsulfonyl group to the azetidine ring using fluorinated Julia-Kocienski reagents (e.g., NFSI) to ensure regioselective sulfonyl attachment . (iii) Azetidine-oxy linkage : Couple the sulfonylated azetidine to the benzo[d]thiazole core via nucleophilic substitution under anhydrous conditions with a base like K₂CO₃.
- Optimization : Microwave irradiation reduces reaction time, while ligand selection (e.g., 2,2'-bipyridine) enhances catalytic efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) with reference to residual protio solvent signals. Key signals include the thiophene sulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and azetidine C-O linkage (δ 3.5–4.5 ppm) .
- X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement. The thiophene sulfonyl group often induces planar geometry, validated by C=O and S=O bond lengths (1.20–1.25 Å and 1.45–1.50 Å, respectively) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antitumor assays : Use MTT protocols against MCF-7 cells (breast cancer) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .
- Antimicrobial testing : Apply broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives often disrupt bacterial membrane integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR data for analogs with modified thiophene sulfonyl groups?
- Methodological Answer :
- Electron-withdrawing vs. donating substituents : Compare derivatives with nitro (electron-withdrawing) and methoxy (electron-donating) groups on the thiophene ring. Use DFT calculations (B3LYP/6-31G*) to correlate electronic effects with bioactivity .
- Crystallographic validation : Resolve ambiguities in substituent orientation (e.g., axial vs. equatorial sulfonyl placement) via high-resolution X-ray data. Conflicting bioactivity may stem from conformational flexibility .
Q. How can computational methods predict binding interactions with Rab7b or other oncology targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into Rab7b’s GTPase domain (PDB: 3TBC). Key interactions include hydrogen bonds between the azetidine oxygen and Arg34, and π-π stacking of benzo[d]thiazole with Phe68 .
- ADMET profiling : Use admetSAR to predict LogP (optimal range: 2–3), CYP450 inhibition (risk of hepatotoxicity), and BBB permeability (low for CNS-excluded agents) .
Q. What experimental designs address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (1:4 v/v) or cyclodextrin inclusion complexes to enhance solubility. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .
- Prodrug modification : Introduce phosphate or glycoside groups at the azetidine oxygen to improve hydrophilicity. Hydrolytic release can be validated in simulated gastric fluid (pH 2.0) .
Q. How to analyze regioselectivity challenges in azetidine-oxy coupling reactions?
- Methodological Answer :
- Competitive experiments : Compare reactivity of 3-hydroxyazetidine vs. 2-hydroxyazetidine isomers under identical conditions. LC-MS monitors intermediate formation .
- Steric maps : Generate Voronoi diagrams (using Mercury software) to identify steric hindrance at the azetidine C3 position, favoring nucleophilic attack at the less hindered site .
Data Contradiction Analysis
Q. Why do some studies report high antitumor activity while others show negligible effects?
- Methodological Answer :
- Cell line variability : Validate activity across multiple lines (e.g., HepG2, A549) to rule out tissue-specific resistance mechanisms.
- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction). Rapid metabolism may explain false negatives in prolonged assays .
- Batch purity : Verify compound integrity via HRMS and elemental analysis (C, H, N within ±0.4% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
